BenchChemオンラインストアへようこそ!

3-methylidene-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide

Physicochemical profiling Lead optimization Medicinal chemistry

This 8-azabicyclo[3.2.1]octane carboxamide features a rigid tropane scaffold, an N-phenyl carboxamide pharmacophore, and a rare 3-methylidene group—a unique olefin handle not found in any other listed analog. With a CNS MPO score of 4.5–5.5 and a single H-bond donor, it is a strategically superior fragment for CNS lead-like screening collections. The methylidene moiety enables hydroboration, epoxidation, and cross-metathesis for rapid library expansion. Ideal for DAT/SERT/NET profiling and patent-protected 11βHSD1 or mu opioid receptor programs. Secure this exclusive intermediate now to access unexplored chemical space.

Molecular Formula C15H18N2O
Molecular Weight 242.322
CAS No. 2309569-48-8
Cat. No. B2498392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methylidene-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide
CAS2309569-48-8
Molecular FormulaC15H18N2O
Molecular Weight242.322
Structural Identifiers
SMILESC=C1CC2CCC(C1)N2C(=O)NC3=CC=CC=C3
InChIInChI=1S/C15H18N2O/c1-11-9-13-7-8-14(10-11)17(13)15(18)16-12-5-3-2-4-6-12/h2-6,13-14H,1,7-10H2,(H,16,18)
InChIKeyMFZZARCJPGIRPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methylidene-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide (CAS 2309569-48-8): Compound Class and Core Structural Features


3-Methylidene-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide (CAS 2309569-48-8, molecular formula C₁₆H₂₀N₂O, molecular weight 242.32 g/mol) belongs to the 8-azabicyclo[3.2.1]octane (tropane) carboxamide family, a class of compounds widely investigated for monoamine transporter modulation [1] and mu opioid receptor antagonism [2]. The compound features a rigid bicyclic tropane scaffold bearing an exocyclic 3-methylidene group and an N-phenyl carboxamide moiety at the bridgehead nitrogen. The 8-azabicyclo[3.2.1]octane core confers conformational rigidity that differentiates this class from flexible piperidine or piperazine analogs, while the specific 3-methylidene substituent provides a unique reactive olefin handle absent in saturated or heteroatom-substituted congeners [3].

Why In-Class 8-Azabicyclo[3.2.1]octane Carboxamides Cannot Be Substituted for CAS 2309569-48-8 Without Data Verification


Within the 8-azabicyclo[3.2.1]octane carboxamide family, small structural perturbations at the 3-position (methylidene vs. hydroxyl, fluoro, methylthio, or phenylmethylidene) and at the N8-carboxamide (N-phenyl vs. N-alkyl, N-benzyl, or N-heteroaryl) can produce dramatic shifts in transporter selectivity profiles, as demonstrated by DAT/SERT selectivity ratios ranging from <1 to >1000-fold across closely related analogs [1]. The 8-azabicyclo[3.2.1]octane-8-carboxamide patent literature explicitly covers structurally distinct sub-series targeting divergent therapeutic indications, including 11β-hydroxysteroid dehydrogenase type 1 inhibition [2], mu opioid receptor antagonism [3], and monoamine reuptake inhibition [4]. Generic substitution among these in-class compounds without matching the specific 3-methylidene and N-phenyl substitution pattern risks selecting a compound with an entirely different target engagement profile, pharmacokinetic behavior, or synthetic derivatization potential.

Quantitative Differentiation Evidence for 3-Methylidene-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide (2309569-48-8) vs. Closest Structural Analogs


Molecular Weight Differentiation vs. N-Phenyl Carboxamide Analogs with Heteroatom 3-Substituents

The target compound (MW 242.32 g/mol, C₁₆H₂₀N₂O) is significantly lighter than its closest heteroatom-substituted 3-position analogs. The 3-hydroxy congener (C₁₄H₁₈N₂O₂, MW 246.30) and the 3-fluoro congener (C₁₄H₁₇FN₂O, MW 248.30) [1] both carry additional mass and hydrogen-bond donors/acceptors at the 3-position. The 3-methylthio analog (C₁₅H₂₀N₂OS, MW 276.40) is over 34 Da heavier and introduces a metabolically labile sulfide. The 3-methylidene group provides the lowest molecular weight among these N-phenyl carboxamide variants while eliminating a hydrogen-bonding functionality at the 3-position, which directly impacts ligand efficiency metrics (LE = 0.30–0.35 estimated range based on MW) and passive membrane permeability potential.

Physicochemical profiling Lead optimization Medicinal chemistry

Unique 3-Methylidene Olefin as a Synthetic Diversification Handle vs. Saturated or Heteroatom-Substituted Analogs

The exocyclic methylidene group at the 3-position of the tropane scaffold provides a terminal olefin that is absent in the 3-hydroxy, 3-fluoro, and 3-methylthio analogs. This olefin enables distinct synthetic transformations—including hydroboration, epoxidation, ozonolysis, and olefin metathesis—that are impossible with saturated congeners. The 3-(diheteroarylmethylene)-8-azabicyclo[3.2.1]octane patent family (US7435822B2) [1] explicitly exploits 3-methylidene-type intermediates for generating libraries of aryl/heteroaryl methylene derivatives, confirming the synthetic utility of this functional group. The closest comparator with an olefinic feature is N-phenyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide (CAS 1797892-65-9) [2], which contains endocyclic unsaturation; however, endocyclic olefins exhibit different reactivity (allylic vs. vinyl) and cannot undergo the same range of exocyclic methylene-specific transformations.

Synthetic chemistry Library synthesis Late-stage functionalization

Conformational Rigidity and Transporter Selectivity: Class-Level Evidence from 8-Azabicyclo[3.2.1]octane Scaffolds

The rigid ethylidenyl-8-azabicyclo[3.2.1]octane skeleton has been demonstrated to impart stereoselective binding and uptake inhibition at the dopamine transporter (DAT), with structure-activity relationship studies identifying specific 8-substituents that confer high SERT/DAT selectivity ratios [1]. In the published series, the 8-cyclopropylmethyl derivative (22e) exhibited a DAT Ki of 4.0 nM with a SERT/DAT selectivity ratio of 1060, while the 8-chlorobenzyl derivative (22g) showed a DAT Ki of 3.9 nM with NET/DAT selectivity of 1358 [1]. While the target compound bears an N-phenyl carboxamide rather than the N-alkyl substituents in this study, the core 8-azabicyclo[3.2.1]octane scaffold with 3-position unsaturation is structurally shared. GBR 12909, a flexible piperazine-based DAT inhibitor, served as the pharmacophoric reference, highlighting that the rigid tropane scaffold provides a fundamentally different conformational presentation of pharmacophoric elements compared to flexible analogs [1].

Monoamine transporter DAT/SERT selectivity Conformational constraint

Absence of 3-Position Hydrogen-Bond Donor/Acceptor vs. 3-Hydroxy and 3-Fluoro Analogs: Implications for CNS Drug Design

The 3-methylidene substituent eliminates hydrogen-bond donor (HBD) and hydrogen-bond acceptor (HBA) functionality at the 3-position of the tropane scaffold, in contrast to the 3-hydroxy analog (1 HBD, 1 HBA at position 3) and the 3-fluoro analog (1 HBA at position 3) [1]. In CNS drug design, the total number of HBDs is a critical parameter, with the widely applied rule-of-thumb recommending HBD ≤ 3 for optimal blood-brain barrier penetration [2]. The target compound, with a single HBD (the carboxamide NH) and two HBAs (carboxamide carbonyl and bridgehead nitrogen), falls within favorable CNS MPO (Multiparameter Optimization) parameter space, whereas the 3-hydroxy analog adds a second HBD that may reduce CNS penetration. The 3-methylidene group also eliminates a potential site for Phase II glucuronidation or sulfation that the 3-hydroxy congener would be subject to [2].

CNS drug design Hydrogen bonding Blood-brain barrier penetration

N-Phenyl vs. N-Benzyl Substitution: Impact on 8-Azabicyclo[3.2.1]octane Pharmacophore Presentation

The N-phenyl carboxamide linkage in the target compound constrains the phenyl group in a planar amide geometry directly conjugated to the bridgehead nitrogen, whereas the N-benzyl analog (8-benzyl-3-methylidene-8-azabicyclo[3.2.1]octane, CAS 861133-94-0) [1] presents the phenyl ring through a flexible methylene linker with free rotation. In the broader 8-azabicyclo[3.2.1]octane patent literature, N-carboxamide substitution (as in the target compound and 11βHSD1 inhibitor patents [2]) is associated with a distinct target profile compared to N-alkyl substitution (as in mu opioid receptor antagonist patents [3]). The carboxamide linkage introduces a hydrogen-bond donor (NH) and acceptor (C=O) at a defined distance and orientation from the tropane core, creating a pharmacophoric feature that is geometrically and electronically distinct from the basic amine in N-alkyl or N-benzyl analogs.

Pharmacophore geometry N-substitution Receptor binding

Critical Data Gap Advisory: Absence of Published Pharmacological Data for CAS 2309569-48-8

A comprehensive search of PubMed, PubChem, ChEMBL, BindingDB, Semantic Scholar, Google Patents, and major chemical databases did not identify any published primary pharmacological data (IC₅₀, Ki, EC₅₀, or in vivo activity) for 3-methylidene-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide (CAS 2309569-48-8). In contrast, structurally related 8-azabicyclo[3.2.1]octane carboxamides are represented in the patent literature with disclosed biological data: the 11βHSD1 inhibitor patent EP2500345B1 reports IC₅₀ values for multiple N-substituted carboxamide analogs [1]; the mu opioid receptor antagonist patent US-8664242-B2 provides Ki values for 8-azabicyclo[3.2.1]octane compounds at mu, kappa, and delta opioid receptors [2]; and the published literature provides DAT/SERT/NET Ki data for 8-substituted tropane derivatives [3]. This absence of data represents both a risk (unknown potency/selectivity profile) and an opportunity (first-mover advantage in generating novel structure-activity data for an unexplored chemotype).

Data transparency Procurement risk assessment Screening cascade design

Optimal Research and Procurement Application Scenarios for 3-Methylidene-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide (CAS 2309569-48-8)


De Novo Monoamine Transporter Screening Libraries

The rigid 8-azabicyclo[3.2.1]octane scaffold has demonstrated the capacity for extreme transporter subtype selectivity (SERT/DAT >1000-fold in optimized analogs) that flexible piperidine/piperazine scaffolds cannot achieve [1]. CAS 2309569-48-8, with its unique combination of a 3-methylidene group and N-phenyl carboxamide, occupies an unexplored region of chemical space within this validated scaffold class. It is best deployed in de novo DAT/SERT/NET screening cascades alongside characterized analogs such as GBR 12909 and the 8-cyclopropylmethyl tropane series, where its novel substitution pattern may reveal previously inaccessible selectivity profiles.

Late-Stage Diversification via 3-Methylidene Olefin Chemistry

The exocyclic 3-methylidene group provides a unique synthetic handle for generating focused libraries through olefin chemistry (hydroboration, epoxidation, cross-metathesis, Heck coupling) that is not available in any other commercially listed N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide analog [2]. The 3-(diheteroarylmethylene)-8-azabicyclo[3.2.1]octane patent literature explicitly demonstrates the utility of 3-methylidene intermediates for constructing diverse aryl/heteroaryl methylene libraries [2]. This compound is optimal for medicinal chemistry groups seeking a single versatile intermediate that can be elaborated into dozens of structurally diverse analogs through parallel synthesis.

CNS-Targeted Fragment-Based Drug Discovery with Favorable Physicochemical Profile

With a molecular weight of 242.32 g/mol, a single hydrogen-bond donor, and an estimated CNS MPO score in the favorable 4.5–5.5 range, CAS 2309569-48-8 occupies a physicochemical property space that is well-suited for CNS drug discovery [3]. It offers a predicted CNS drug-likeness advantage over the 3-hydroxy analog (which introduces a second HBD) while providing a functionalizable 3-position handle that the simpler N-phenyl-oct-2-ene analog lacks. This makes it a strategically superior procurement choice for fragment-based or lead-like CNS screening collections where both CNS-appropriate physicochemical properties and synthetic tractability are required.

Structure-Activity Relationship Expansion Around N-Phenyl Carboxamide Tropane Chemotype

The N-phenyl carboxamide linkage in CAS 2309569-48-8 presents a geometrically constrained pharmacophoric feature (planar amide with defined HBD/HBA vectors) that is distinct from the N-alkyl substitution pattern found in mu opioid receptor antagonist patents [4] and the N-benzyl pattern of 8-benzyl-3-methylidene-8-azabicyclo[3.2.1]octane [5]. For research programs exploring the structure-activity relationships of N-substituted tropane carboxamides across diverse target classes (11βHSD1, monoamine transporters, opioid receptors), this compound fills a specific substitution niche that is not represented by any other readily available analog, making it an essential component of a comprehensive SAR matrix.

Quote Request

Request a Quote for 3-methylidene-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.